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Compound of Interest

Compound Name: 3,3-Dimethylpent-4-ynoic acid

CAS No.: 67099-40-5

Cat. No.: B8620834

Get Quote

CAS Number: 67099-40-5 Chemical Formula: C

H

O

Molecular Weight: 126.15 g/mol [1][2]

Executive Summary
3,3-Dimethylpent-4-ynoic acid serves as a critical "conformational lock" in drug discovery.[1]

By introducing a gem-dimethyl group at the

-position relative to the carboxylic acid, this molecule restricts the rotational freedom of the
carbon chain.[1] This steric constraint forces the reactive termini (the carboxylic acid and the
alkyne) into closer proximity, significantly enhancing the rate and yield of intramolecular
cyclization reactions—a phenomenon known as the Thorpe-Ingold effect.[1] It is widely utilized
in the synthesis of lactones, pyrrolidines, and complex heterocyclic scaffolds found in bioactive
natural products and pharmaceutical candidates.[1]
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Property Data

IUPAC Name 3,3-dimethylpent-4-ynoic acid

SMILES CC(C)(CC(=O)O)C#C

Appearance
Colorless to pale yellow oil (crystallizes upon

standing at low temp)

Boiling Point
~112–115 °C (at 12 Torr) [Predicted based on

alkene analog]

Solubility
Soluble in DCM, THF, Ethanol, Ethyl Acetate;

Sparingly soluble in water

Stability
Stable under standard conditions; store at 2–

8°C to prevent polymerization

Acidity (pKa) ~4.6 (Carboxylic acid)

Synthesis Protocol: The "Alkene-to-Alkyne" Route
While 3,3-dimethylpent-4-ynoic acid is not a high-volume commodity chemical, it is reliably

synthesized from the commercially available precursor 3,3-dimethylpent-4-enoic acid (CAS

7796-73-8).[1] The synthesis exploits a standard halogenation-dehydrohalogenation sequence.

[1]

Mechanistic Pathway[1][4]
Precursor Sourcing: The starting alkene is derived from the Claisen rearrangement of 3-

methylbut-2-en-1-ol (prenol) with triethyl orthoacetate.[1]

Bromination: Electrophilic addition of bromine across the terminal double bond yields the

vicinal dibromide.[1]

Double Elimination: Treatment with a strong base effects a double dehydrobromination.[1]

The gem-dimethyl group at C3 prevents unwanted isomerization (no

-hydrogens available at C3), ensuring the formation of the terminal alkyne.[1]
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Step-by-Step Experimental Workflow
Reagents:

3,3-Dimethylpent-4-enoic acid (1.0 equiv)[1][3]

Bromine (Br

) (1.05 equiv)[1]

Potassium tert-butoxide (KOtBu) (3.5 equiv) or NaNH

[1]

Solvents: Dichloromethane (DCM), THF, DMSO[1]

Protocol:

Protection (Optional but Recommended): Convert the acid to its methyl ester using MeOH/H

SO

to prevent interference during the basic elimination step.[1] Note: If using the free acid, extra
equivalents of base are required to deprotonate the carboxylate.[1]

Bromination:

Dissolve the alkene in DCM at 0°C.

Add Br

dropwise until a faint red color persists (indicating excess).[1]

Stir for 30 minutes. Quench with saturated Na

S

O

to remove excess bromine.[1]
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Isolate the vic-dibromide intermediate via extraction and concentration.[1]

Dehydrobromination (Alkyne Formation):

Dissolve the crude dibromide in dry THF/DMSO (4:1 ratio).[1]

Cool to 0°C and slowly add KOtBu (or NaNH

in liquid ammonia for industrial scale).[1]

Allow the reaction to warm to room temperature and stir for 4–6 hours.

Mechanism: The base performs two E2 eliminations. First, to the vinyl bromide, and

second, to the alkyne.[1]

Workup & Hydrolysis:

Quench with water.[1] If the ester was used, perform a standard saponification

(LiOH/THF/H

O) to return the free acid.[1]

Acidify to pH 2 with HCl and extract with Ethyl Acetate.[1]

Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).[1]

Synthesis Logic Diagram

Figure 1: Synthesis of 3,3-dimethylpent-4-ynoic acid from prenol via Claisen rearrangement and elimination.
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Applications in Drug Discovery & Catalysis[1]
The Thorpe-Ingold Effect in Cyclization
The 3,3-dimethyl substitution is not merely structural; it is functional.[1] In cyclization reactions,

the bulky methyl groups compress the internal bond angle (C2-C3-C4), pushing the terminal

alkyne (C5) and the carboxylic acid (C1) closer together.[1] This makes the molecule an ideal

substrate for testing and synthesizing:

-Lactones: Via transition-metal catalyzed cyclization (Au, Ag, or Pd).[1]

Iodolactonization: Reaction with I

yields iodolactones, which are versatile electrophiles for further functionalization.[1]

Click Chemistry Handle
The terminal alkyne is a pristine handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition

(CuAAC).[1] This allows the 3,3-dimethylpentanoic acid moiety to be "clicked" onto:

Peptide backbones (as a non-natural amino acid precursor).[1]

Drug pharmacophores (to modulate solubility or metabolic stability).[1]

Cobalt-Mediated [2+2+2] Cycloaddition
Research indicates this compound serves as a precursor for steroid synthesis.[1] The alkyne

moiety participates in Co-mediated cyclotrimerizations to form complex polycyclic systems in a

single step.[1]

Reactivity & Application Diagram
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Figure 2: Divergent reactivity profile driven by the alkyne handle and gem-dimethyl effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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